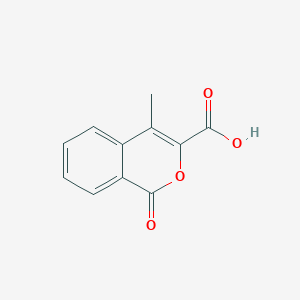

4-methyl-1-oxo-1H-isochromene-3-carboxylic acid

Description

Properties

IUPAC Name |

4-methyl-1-oxoisochromene-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O4/c1-6-7-4-2-3-5-8(7)11(14)15-9(6)10(12)13/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDPBEHRWSYREIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=O)C2=CC=CC=C12)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40495890 | |

| Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56661-74-6 | |

| Record name | 4-Methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40495890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the condensation of 2-hydroxybenzaldehyde with methyl acetoacetate, followed by cyclization and oxidation steps . The reaction conditions often involve the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid has a wide range of applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound exhibits various biological activities, including antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: Its potential therapeutic effects are being explored for the treatment of various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may result from the inhibition of key enzymes or disruption of microbial cell membranes. In cancer research, the compound may induce apoptosis or inhibit cell proliferation through various signaling pathways.

Comparison with Similar Compounds

Structural and Functional Data Table

Biological Activity

4-Methyl-1-oxo-1H-isochromene-3-carboxylic acid, with the molecular formula C11H8O4 and a molecular weight of 204.18 g/mol, is a compound that has garnered attention for its diverse biological activities. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Antimicrobial Properties

Research indicates that 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid exhibits notable antimicrobial activity . It has been shown to inhibit the growth of various microbial strains, potentially through mechanisms such as enzyme inhibition or disruption of microbial cell membranes.

Anticancer Effects

The compound is also being investigated for its anticancer properties . Preliminary studies suggest that it may induce apoptosis in cancer cells and inhibit cell proliferation through various signaling pathways. For instance, it has been noted that the compound interacts with specific molecular targets involved in cancer cell survival and growth.

Other Biological Activities

In addition to its antimicrobial and anticancer effects, 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid shows promise in other areas:

- Anti-inflammatory effects : Potentially modulating inflammatory pathways.

- Antioxidant activity : Scavenging free radicals and reducing oxidative stress.

The biological activity of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

- Cell Membrane Disruption : It may affect the integrity of microbial membranes, leading to cell death.

Synthesis Methods

The synthesis of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid typically involves:

- Condensation Reaction : Combining 2-hydroxybenzaldehyde with methyl acetoacetate.

- Cyclization and Oxidation : Following the initial condensation, cyclization and subsequent oxidation steps are employed to yield the final product.

Industrial Production

In industrial settings, similar synthetic routes are optimized for yield and purity using continuous flow reactors and automated systems to enhance efficiency.

Study on Anticancer Activity

A study published in a peer-reviewed journal examined the effects of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid on human cancer cell lines. The results indicated significant cytotoxicity against several cancer types, with an IC50 value lower than that of standard chemotherapeutic agents .

Research on Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against various pathogens. The findings demonstrated effective inhibition of bacterial growth, suggesting potential applications in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3-Methyl-1-oxo-1H-isochromene-4-carboxylic acid | Similar structural features | Varying antimicrobial properties |

| 9,10-Dihydroxy derivatives | Additional hydroxyl groups | Enhanced anticancer activity |

The unique substitution pattern of 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid contributes to its distinct chemical and biological properties compared to its analogs.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid, and how can reaction conditions be optimized for yield improvement?

- Answer: Synthesis typically involves cyclization of substituted phthalic anhydrides or ester precursors. Esterification and alkylation reactions are common routes for isochromene derivatives . Optimization strategies include:

- Catalyst screening : Lewis acids (e.g., AlCl₃) or organocatalysts to enhance cyclization efficiency.

- Temperature control : Maintaining 80–120°C to balance reaction rate and side-product formation.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Design of Experiments (DoE) : Systematic variation of parameters (e.g., molar ratios, time) to identify critical yield factors .

Q. How should researchers handle and store 4-methyl-1-oxo-1H-isochromene-3-carboxylic acid to ensure stability and prevent degradation?

- Answer :

- Handling : Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation or skin contact, as per Safety Data Sheets .

- Storage : Airtight containers under inert gas (Ar/N₂) at 2–8°C. Lyophilized forms show greater stability than solutions .

- Stability monitoring : Conduct periodic purity checks via HPLC or FTIR to detect hydrolysis or oxidation .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

- Answer : A multi-technique approach is recommended:

- HPLC-UV : Purity assessment (210–254 nm detection) with C18 columns and acetonitrile/water gradients .

- FTIR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (-COOH, ~2500–3300 cm⁻¹) groups .

- NMR : ¹H/¹³C spectra in DMSO-d₆ to verify isochromene ring protons (δ 6.5–8.0 ppm) and methyl substituents (δ 2.1–2.5 ppm) .

- HRMS : Exact mass confirmation (e.g., m/z 218.0578 for [M+H]⁺) .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported bioactivity data across studies?

- Answer : Discrepancies often arise from assay variability or impurity artifacts. Mitigation strategies include:

- Standardized protocols : Use CLSI guidelines for antimicrobial assays or fixed ATP levels in cytotoxicity studies .

- Purity verification : Ensure >95% purity via orthogonal methods (HPLC, NMR) before bioassays .

- Meta-analysis : Compare IC₅₀ values under consistent conditions (e.g., cell line, exposure time) to identify outliers .

- Mechanistic studies : Use isothermal titration calorimetry (ITC) to validate binding constants independently .

Q. How can computational chemistry predict the reactivity or biological targets of this compound?

- Answer :

- DFT calculations : Generate molecular electrostatic potential (MEP) maps to identify electrophilic/nucleophilic sites .

- Molecular docking : Dock against Protein Data Bank (PDB) targets (e.g., COX-2) using AutoDock Vina, validated by comparing scores with known inhibitors .

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks .

Q. What experimental design considerations are critical for investigating enzyme inhibition mechanisms?

- Answer :

- Enzyme kinetics : Use Michaelis-Menten plots to determine inhibition type (competitive/non-competitive) at varying substrate concentrations .

- Controls : Include detergent (e.g., Triton X-100) to rule out aggregation-based false positives .

- Real-time monitoring : Fluorogenic substrates (e.g., AMC-labeled peptides) enable continuous activity measurement .

- Orthogonal validation : Surface plasmon resonance (SPR) confirms binding affinity independently .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.